molecular formula C5H10BF3KN- B11748470 [3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium

[3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium

Cat. No.: B11748470
M. Wt: 191.05 g/mol
InChI Key: CJDOBLPUQKWPPQ-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroboranuide group attached to a prop-1-en-2-yl chain, which is further substituted with a dimethylamino group. The potassium ion serves as a counterion to balance the charge of the trifluoroboranuide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium typically involves the reaction of a suitable precursor with potassium trifluoroborate. One common method includes the use of [3-(Dimethylamino)prop-1-en-2-yl]halide as a starting material, which undergoes a nucleophilic substitution reaction with potassium trifluoroborate under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroboranuide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroborate oxides, while reduction can produce trifluoroborate hydrides. Substitution reactions can lead to a variety of substituted trifluoroborate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for the synthesis of complex organic molecules.

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications in drug development. Its unique properties can be exploited to design new therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium involves its interaction with specific molecular targets. The trifluoroboranuide group can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the dimethylamino group can interact with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Dimethylamino)prop-1-en-2-yl]trifluoroborate sodium
  • [3-(Dimethylamino)prop-1-en-2-yl]trifluoroborate lithium
  • [3-(Dimethylamino)prop-1-en-2-yl]trifluoroborate cesium

Uniqueness

Compared to similar compounds, [3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium offers unique advantages in terms of stability and reactivity. The potassium ion provides a balance between reactivity and stability, making it suitable for a wide range of applications. Additionally, the trifluoroboranuide group imparts unique electronic properties that can be exploited in various chemical and biological processes.

Properties

Molecular Formula

C5H10BF3KN-

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;

InChI Key

CJDOBLPUQKWPPQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=C)CN(C)C)(F)(F)F.[K]

Origin of Product

United States

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